molecular formula C22H29N3O3 B13372545 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate

Cat. No.: B13372545
M. Wt: 383.5 g/mol
InChI Key: BBXHSRXYOIJXEQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both diethylamino and dimethylamino groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzoic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the diethylamino group.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Another related compound used as a UV filter in sunscreens.

    4,4′-Bis(diethylamino)benzophenone: Contains two diethylamino groups but differs in the overall structure.

Uniqueness

2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino groups make it versatile for various applications, from organic synthesis to potential therapeutic uses.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[4-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C22H29N3O3/c1-5-25(6-2)15-16-28-22(27)18-7-11-19(12-8-18)23-21(26)17-9-13-20(14-10-17)24(3)4/h7-14H,5-6,15-16H2,1-4H3,(H,23,26)

InChI Key

BBXHSRXYOIJXEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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